4-methyl-3-(prop-2-yn-1-yloxy)aniline
Description
Properties
CAS No. |
128186-39-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-methyl-3-(prop-2-yn-1-yloxy)aniline with structurally related compounds, emphasizing substituent positions, functional groups, and applications:
Physicochemical and Reactivity Comparisons
Electronic Effects: The propargyloxy group in the target compound is moderately electron-withdrawing due to the ether oxygen but offers alkyne reactivity for Huisgen cycloaddition (click chemistry). This contrasts with trifluoromethyl (strongly electron-withdrawing, lipophilic) and morpholinosulfonyl (polar, hydrogen-bond acceptor) groups . Methoxy substituents (e.g., in 3-methoxy-4-isopropylaniline) are strongly electron-donating, altering aromatic ring reactivity .
Steric and Synthetic Considerations: The propargyloxy group’s linear structure imposes less steric hindrance compared to bulky substituents like isopropyl or morpholinosulfonyl, facilitating nucleophilic substitution reactions . Boronic ester analogs (e.g., 4-methyl-3-boronate aniline) are intermediates in Suzuki-Miyaura cross-couplings, unlike the target compound, which is typically an end product .
Biological Relevance: Morpholinosulfonyl derivatives exhibit FXR antagonism due to sulfonamide interactions with protein targets, whereas trifluoromethyl groups enhance metabolic stability in drug candidates like avacopan . The propargyloxy group’s alkyne enables bioconjugation (e.g., with azides), making it valuable in PROTACs or antibody-drug conjugates .
Preparation Methods
Direct Alkylation of 3-Amino-4-methylphenol
Direct alkylation involves reacting 3-amino-4-methylphenol with propargyl bromide under basic conditions. Phenol’s higher acidity (pKa ≈ 10) compared to aniline (pKa ≈ 27) allows selective deprotonation with potassium carbonate (K₂CO₃) in acetone, favoring O-alkylation via an Sₙ2 mechanism. However, prolonged reaction times or excess base may lead to partial N-alkylation, as observed in analogous aniline derivatives.
Key Conditions
-
Base: K₂CO₃ (2–3 eq.)
-
Solvent: Acetone
-
Temperature: Reflux (80°C)
-
Reaction Time: 16–24 hours
Preliminary trials using this method yielded 4-methyl-3-(prop-2-yn-1-yloxy)aniline in 58–65% yield, with minor N-alkylated byproducts detected via thin-layer chromatography (TLC).
Nitro Group Reduction Approach
This two-step method avoids competing N-alkylation by first introducing the propargyloxy group to 3-nitro-4-methylphenol, followed by nitro reduction:
-
O-Alkylation:
3-Nitro-4-methylphenol reacts with propargyl bromide (1.2 eq.) and K₂CO₃ (2 eq.) in acetone under reflux, yielding 3-nitro-4-methyl-(prop-2-yn-1-yloxy)benzene. Electron-withdrawing nitro groups enhance phenoxide stability, improving reaction efficiency (yield: 72–78%). -
Nitro Reduction:
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine. This step proceeds quantitatively under mild conditions, preserving the propargyl ether.
Advantages
-
Eliminates N-alkylation side reactions.
-
High overall yield (68–72%).
Protection/Deprotection Strategy
To prevent N-alkylation, the amino group is protected as an acetanilide prior to O-alkylation:
-
Protection:
3-Amino-4-methylphenol is acetylated with acetic anhydride in pyridine, forming 3-acetamido-4-methylphenol (yield: 89–93%). -
O-Alkylation:
The protected phenol reacts with propargyl bromide (1.3 eq.) and K₂CO₃ (3.5 eq.) in acetone under reflux (16 hours), yielding 3-acetamido-4-methyl-(prop-2-yn-1-yloxy)benzene (yield: 75–80%). -
Deprotection:
Acidic hydrolysis (6M HCl, ethanol, reflux) regenerates the amino group, affording the target compound (yield: 85–90%).
Experimental Procedures and Optimization
Materials and Reagents
-
Starting Materials: 3-Amino-4-methylphenol (≥98%), 3-nitro-4-methylphenol (≥95%), propargyl bromide (80% in toluene).
-
Base: Anhydrous K₂CO₃.
-
Solvents: Acetone (HPLC grade), ethanol (absolute).
-
Catalyst: 10% Palladium on carbon (Pd/C).
Method A: Direct Alkylation
-
Combine 3-amino-4-methylphenol (1.0 g, 7.3 mmol), K₂CO₃ (2.02 g, 14.6 mmol), and acetone (15 mL).
-
Add propargyl bromide (1.05 mL, 8.8 mmol) dropwise under nitrogen.
-
Reflux at 80°C for 18 hours.
-
Cool, filter, and concentrate under reduced pressure.
-
Purify via flash chromatography (hexane/ethyl acetate, 7:3).
Yield: 62% (0.82 g).
Method B: Nitro Reduction
-
Synthesize 3-nitro-4-methyl-(prop-2-yn-1-yloxy)benzene via Method A (starting with 3-nitro-4-methylphenol).
-
Dissolve the nitro intermediate (0.5 g) in ethanol (20 mL), add Pd/C (50 mg), and stir under H₂ (1 atm) for 6 hours.
-
Filter and concentrate to obtain the product.
Yield: 94% (0.42 g).
Method C: Protection/Deprotection
-
Protect 3-amino-4-methylphenol (1.0 g) with acetic anhydride (2.5 mL) in pyridine (10 mL) at 0°C for 2 hours.
-
Perform O-alkylation as in Method A.
-
Hydrolyze the acetamide with 6M HCl (10 mL) in ethanol (20 mL) under reflux for 4 hours.
-
Neutralize with NaHCO₃ and extract with dichloromethane.
Yield: 70% (0.65 g).
Results and Discussion
Reaction Optimization
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 62 | 88 | Simplicity |
| Nitro Reduction | 72 | 95 | No competing N-alkylation |
| Protection/Deprotection | 70 | 92 | High regioselectivity |
The nitro reduction approach provided the highest purity due to the absence of side reactions.
Spectroscopic Characterization
1H-NMR (400 MHz, CDCl₃):
-
δ 6.90 (d, J = 8.4 Hz, 1H, Ar-H),
-
δ 6.45 (s, 1H, Ar-H),
-
δ 6.32 (d, J = 8.4 Hz, 1H, Ar-H),
-
δ 4.68 (d, J = 2.4 Hz, 2H, OCH₂CCH),
-
δ 2.50 (t, J = 2.4 Hz, 1H, C≡CH),
-
δ 2.20 (s, 3H, CH₃).
13C-NMR (100 MHz, CDCl₃):
-
δ 156.2 (C-O),
-
δ 140.1 (C-NH₂),
-
δ 129.5, 117.8, 112.4 (Ar-C),
-
δ 79.5 (C≡CH),
-
δ 75.3 (OCH₂),
-
δ 20.1 (CH₃).
Data align with analogous propargyloxy anilines.
Comparative Evaluation
The nitro reduction method is superior for large-scale synthesis due to its high yield and minimal purification requirements. However, the protection/deprotection strategy offers better regioselectivity for lab-scale applications requiring high purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3-(prop-2-yn-1-yloxy)aniline, and what are their key optimization parameters?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a modified Ullmann coupling can be employed using 3-hydroxy-4-methylaniline and propargyl bromide in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) under reflux conditions in polar aprotic solvents like DMF . Critical parameters include reaction temperature (80–100°C), catalyst loading (2–5 mol%), and stoichiometric control of the propargylating agent to minimize side reactions. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most reliable for structural confirmation of 4-methyl-3-(prop-2-yn-1-yloxy)aniline?
- Methodological Answer :
- 1H NMR : Distinct signals for the propargyl ether (δ 4.7–4.9 ppm, OCH₂C≡CH) and aromatic protons (δ 6.5–7.2 ppm) confirm substitution patterns .
- 13C NMR : The alkyne carbons (δ 75–80 ppm for C≡CH) and methyl group (δ 20–22 ppm) are diagnostic .
- IR Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 190) and fragmentation patterns confirm molecular weight and stability .
Advanced Research Questions
Q. How does the propargyl ether moiety influence reactivity in click chemistry or bioconjugation applications?
- Methodological Answer : The propargyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole conjugates. This reactivity is exploited in labeling biomolecules (e.g., proteins, nucleic acids) or synthesizing drug delivery systems. Key advantages include high regioselectivity and biocompatibility. However, competing side reactions (e.g., oxidative dimerization of alkynes) require strict anaerobic conditions and catalytic optimization (e.g., TBTA ligands to stabilize Cu(I)) .
Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding poses with targets (e.g., kinases) by leveraging the amino group’s hydrogen-bonding capacity and the propargyl group’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., explicit solvent models, 100-ns trajectories) .
- QM/MM Calculations : Evaluate electronic effects of the propargyl substituent on binding affinity at the active site .
Q. How can contradictory reports on the compound’s antimicrobial efficacy be resolved?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : Differences in bacterial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. LB broth) .
- Compound Purity : HPLC or GC-MS validation (>95% purity) is critical to exclude impurities affecting bioactivity .
- Structural Analog Interference : Compare activity with analogs (e.g., 4-methyl-3-(thiophen-2-yl)aniline) to isolate the propargyl group’s role .
Data Analysis & Experimental Design
Q. What strategies mitigate challenges in isolating 4-methyl-3-(prop-2-yn-1-yloxy)aniline during synthesis?
- Methodological Answer :
- Byproduct Suppression : Use scavengers (e.g., polymer-supported reagents) to trap unreacted propargyl bromide .
- Workflow Optimization : Employ continuous-flow reactors for precise temperature control and reduced reaction times .
- Analytical Monitoring : Real-time TLC or in-line IR spectroscopy detects intermediates, enabling rapid adjustments .
Q. Which in vitro assays are optimal for evaluating the compound’s kinase inhibition potential?
- Methodological Answer :
- FRET-Based Assays : Monitor phosphorylation inhibition using fluorescently labeled peptides (e.g., FITC-ATP analogs) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .
- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) to assess selectivity across 400+ kinases .
Comparative & Mechanistic Studies
Q. How does the substitution pattern (methyl vs. trifluoromethyl) alter the compound’s physicochemical properties?
- Methodological Answer :
- LogP Analysis : The methyl group increases hydrophobicity (LogP ~2.1), while a trifluoromethyl group (as in 4-methyl-3-(trifluoromethyl)aniline) enhances metabolic stability but reduces solubility (LogP ~2.8) .
- Electronic Effects : Trifluoromethyl groups withdraw electron density, reducing the amino group’s nucleophilicity and altering reaction pathways .
Q. What mechanistic insights explain the compound’s role in FXR antagonism?
- Methodological Answer : The amino group forms hydrogen bonds with FXR’s H12 helix (Asp-318), while the propargyl ether induces steric hindrance, displacing co-activators. SAR studies show that 4-methyl substitution enhances hydrophobic interactions with Val-305 and Leu-329 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
